molecular formula C9H20S B1581570 Methyl n-octyl sulfide CAS No. 3698-95-1

Methyl n-octyl sulfide

Cat. No.: B1581570
CAS No.: 3698-95-1
M. Wt: 160.32 g/mol
InChI Key: AHCJTMBRROLNHV-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Organic Synthesis and Materials Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental to many areas of chemical science. fiveable.mejmchemsci.com These molecules are not only widely applied in pharmaceuticals, materials, and natural products but also serve as essential building blocks in organic synthesis. nih.govmdpi.com The unique chemical properties of organosulfur compounds, such as the ability to participate in nucleophilic substitution and a wide range of oxidation-reduction reactions, stem from the electronegativity of the sulfur atom and its capacity to form multiple bonds. fiveable.me In chemical research, these compounds are valued as versatile reagents for synthesizing new molecules. britannica.com Their diverse reactivity has led to widespread use in various industrial applications, including the production of pharmaceuticals, pesticides, and rubber. fiveable.me The sulfur atom's ability to exist in different oxidation states contributes to the rich and varied chemistry of its transformations. nih.gov

The Role of Thioether Motifs in Advanced Chemical Research

Thioethers, also known as sulfides, are a specific class of organosulfur compounds containing a C-S-C linkage. fiveable.mejmchemsci.com This functional group is a privileged motif found in numerous pharmacologically active substances and natural products. tandfonline.com Thioether motifs are key components in a large array of approved drugs and are of significant interest in drug discovery and medicinal chemistry. tandfonline.comresearchgate.net The synthesis of molecules containing thioether groups has been a major focus in organic synthesis, biological chemistry, and materials science due to their broad applications. researchgate.net

In biochemistry, the thioether group, particularly in the amino acid methionine, plays an important role in the trafficking of copper ions in cellular environments. nih.gov The chemical properties of the methionine thioether, including its hydrophobicity and conformational flexibility, are relevant for metal recognition. nih.gov In medicinal chemistry, fluorinated thioether motifs are explored to modify the properties of lead compounds in bioactive discovery programs. beilstein-journals.org For instance, the metabolism of the α,α-difluoroethyl thioether motif is studied to understand its potential as a substituent for new drug candidates. beilstein-journals.org The synthesis of various thioethers is crucial for developing new antibiotics and other therapeutic agents. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyloctane
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InChI

InChI=1S/C9H20S/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3
Source PubChem
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InChI Key

AHCJTMBRROLNHV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC
Source PubChem
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Molecular Formula

C9H20S
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DSSTOX Substance ID

DTXSID00190470
Record name Methyl octyl sulfide
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Molecular Weight

160.32 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Chevron Phillips MSDS], Clear colourless liquid; Pungent unpleasant odour
Record name Methyl n-octyl sulfide
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Record name Methyl octyl sulfide
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Solubility

Soluble in water, Soluble (in ethanol)
Record name Methyl octyl sulfide
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Density

0.840-0.860 (20°)
Record name Methyl octyl sulfide
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CAS No.

3698-95-1
Record name Methyl octyl sulfide
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Record name Methyl octyl sulfide
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Record name Methyl octyl sulfide
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Record name Methyl octyl sulphide
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Record name METHYL OCTYL SULFIDE
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Advanced Synthetic Methodologies and Mechanistic Elucidation of Methyl N Octyl Sulfide

Transition-Metal-Catalyzed Carbon-Sulfur (C-S) Cross-Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering high efficiency and functional group tolerance. nih.gov These methods often provide milder reaction conditions compared to traditional approaches.

Utilization of Thiol Precursors and Mechanistic Pathways

The most common transition-metal-catalyzed route to thioethers involves the cross-coupling of thiols with organic halides or pseudohalides. nih.gov For the synthesis of methyl n-octyl sulfide (B99878), this would typically involve the reaction of methanethiol (B179389) or its corresponding thiolate with an n-octyl halide. Catalytic systems based on palladium, nickel, and copper are frequently employed for such transformations. nih.govorganic-chemistry.org

The general mechanism for a palladium-catalyzed C-S coupling reaction typically involves the following key steps:

Oxidative Addition: The low-valent palladium(0) catalyst undergoes oxidative addition to the n-octyl halide (e.g., n-octyl bromide), forming a palladium(II) intermediate.

Thiolate Formation: The thiol (methanethiol) is deprotonated by a base to form the corresponding thiolate.

Transmetalation or Ligand Exchange: The thiolate coordinates to the palladium(II) center, displacing the halide.

Reductive Elimination: The desired methyl n-octyl sulfide is formed through reductive elimination, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands on the metal center is crucial for the success of these reactions, as they influence the catalyst's stability, reactivity, and the rate of reductive elimination.

Application of S-Transfer Reagents (e.g., Thiourea) in Thioether Formation

To circumvent the use of volatile and often odorous thiols, alternative sulfur sources known as S-transfer reagents can be utilized. researchgate.net Thiourea (B124793), an inexpensive and easy-to-handle solid, is a prominent example. researchgate.netrsc.org In the synthesis of thiols, an alkyl halide can react with thiourea to form an isothiouronium salt, which is then hydrolyzed to the corresponding thiol. libretexts.orglibretexts.org This in-situ generated thiol can then participate in subsequent reactions.

For the synthesis of this compound, a one-pot reaction could be envisioned where n-octyl bromide reacts with thiourea to form the S-octylisothiouronium bromide. Subsequent reaction with a methylating agent in the presence of a suitable catalyst or base would lead to the formation of the desired thioether. The reaction proceeds through the generation of a thiol or thiolate intermediate. researchgate.net

Decarbonylation Strategies for Aryl Thioether Synthesis and Analogous Approaches

Decarbonylative cross-coupling reactions represent an innovative approach to forming C-S bonds. nih.govrsc.org While primarily developed for the synthesis of aryl thioethers from thioesters, the underlying principles can be considered for analogous aliphatic systems. nsf.gov These methods often employ nickel or palladium catalysts to facilitate the cleavage of a C(acyl)-S bond, followed by decarbonylation (loss of carbon monoxide) and subsequent C-S bond formation. nih.govrsc.org

A hypothetical analogous strategy for this compound could involve a thioester precursor. The catalytic cycle would likely involve the oxidative addition of the thioester's C(acyl)-S bond to a low-valent metal center. Subsequent decarbonylation would generate a metal-thiolate intermediate, which could then react with a methyl electrophile to yield the final product. Recent advancements have demonstrated palladium-catalyzed double decarbonylative synthesis of aryl thioethers through an aryl exchange between amides and thioesters. nsf.gov

Nucleophilic Substitution (SN2) Reactions for Thioether Synthesis

The SN2 reaction is a fundamental and widely used method for constructing thioethers. This pathway involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral.

Alkylation of Thiolates with Alkyl Halides

The most direct synthesis of this compound via an SN2 mechanism involves the reaction of a methyl thiolate with an n-octyl halide or the reaction of an n-octyl thiolate with a methyl halide. libretexts.orgmasterorganicchemistry.com The reaction is analogous to the Williamson ether synthesis. libretexts.org

The process typically involves two steps:

Deprotonation of the Thiol: A suitable base, such as sodium hydride (NaH) or a sodium alkoxide, is used to deprotonate the corresponding thiol (methanethiol or n-octanethiol) to generate the more nucleophilic thiolate anion. masterorganicchemistry.com

Nucleophilic Attack: The thiolate then acts as a nucleophile, attacking the primary alkyl halide (e.g., n-octyl bromide or methyl iodide) in an SN2 fashion to form this compound. libretexts.org

Thiolates are excellent nucleophiles, often more so than their alkoxide counterparts, which minimizes competing elimination (E2) reactions, especially with primary alkyl halides. masterorganicchemistry.com

Reactant 1Reactant 2BaseProduct
Methanethioln-Octyl bromideNaHThis compound
n-OctanethiolMethyl iodideNaHThis compound
Sodium methanethiolaten-Octyl bromide-This compound
Sodium n-octanethiolateMethyl iodide-This compound

This table presents reactants for the SN2 synthesis of this compound.

Methylation Strategies Involving Sulfur-Containing Reagents

The formation of this compound typically involves the creation of a carbon-sulfur bond between a methyl group and an octylthiol moiety. This transformation is commonly achieved by the S-methylation of 1-octanethiol (B94742) or its corresponding thiolate.

Mechanistic Investigations of Methyl Transfer Reactions

The methylation of thiols is a fundamental reaction in organic chemistry. For the synthesis of this compound, this involves the reaction of an octanethiolate nucleophile with a methylating agent. The mechanism is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The process begins with the deprotonation of 1-octanethiol (C_8H_17SH) by a base to form the more nucleophilic octanethiolate anion (C_8H_17S^-). This anion then attacks the electrophilic methyl carbon of a methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate (B86663) ((CH_3)_2SO_4). The reaction proceeds through a backside attack, leading to the inversion of configuration at the methyl carbon and the displacement of a leaving group (e.g., iodide or methyl sulfate).

In some biological systems and bioinspired chemical models, S-adenosyl-l-methionine (SAM) serves as the methyl group donor for the enzymatic methylation of thiols. researcher.life Non-enzymatic methyl transfer from methyl tosylate to 1-octanethiol has also been achieved through controlled-potential electrolysis, highlighting a bioinspired catalytic approach. beilstein-journals.org Furthermore, studies have shown that even methanol (B129727) can act as a methylating agent for certain heterocyclic thiols under acidic conditions, where the protonated methanol (conjugated acid) is attacked by the nucleophilic sulfur. clockss.org

Role of Intermediates in Catalytic Methylation Processes

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of thioether synthesis. Phase-transfer catalysis (PTC) is a particularly effective method for the alkylation of thiols. tandfonline.comsciensage.info In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction between the water-soluble octanethiolate salt and the water-insoluble methylating agent. tandfonline.com

The catalytic cycle involves the following key intermediates and steps:

The quaternary ammonium cation (Q+) pairs with the octanethiolate anion (C_8H_17S^-) in the aqueous phase to form an ion pair [Q+ C_8H_17S^-].

This lipophilic ion pair is extracted into the organic phase, where the methylating agent resides.

In the organic phase, the "naked" and highly reactive thiolate anion performs a nucleophilic attack on the methylating agent, forming this compound and releasing the catalyst cation paired with the leaving group anion (e.g., [Q+ I^-]).

The catalyst-leaving group ion pair then returns to the aqueous phase, where the catalyst cation is released and can begin a new cycle.

This process avoids the need for harsh, anhydrous conditions and can often be performed at room temperature with high yields. tandfonline.comsciensage.info Other catalytic systems, such as those involving transition metals like palladium, are also prominent in C-S bond formation, generally proceeding through a cycle of oxidative addition, coordination of the thiolate, and reductive elimination to yield the thioether product. acsgcipr.orgthieme-connect.de

Other Emerging Synthetic Pathways for Alkyl Sulfides

Beyond traditional S-alkylation, several modern synthetic methods have emerged, offering alternative and often more sustainable routes to alkyl sulfides like this compound.

Thiol-Ene/Yne Reactions and Radical Addition Mechanisms

The thiol-ene reaction, or alkene hydrothiolation, is a powerful and atom-economical method for synthesizing thioethers. wikipedia.orgthieme-connect.de To synthesize this compound via this route, methanethiol (CH_3SH) is added across the double bond of 1-octene (B94956). This reaction typically proceeds via a free-radical chain mechanism and results in an anti-Markovnikov addition product. wikipedia.orgsci-hub.se

The radical mechanism can be initiated by light (photochemical initiation), heat, or a radical initiator and involves three main stages: sci-hub.sealfa-chemistry.com

Initiation: A radical initiator generates a thiyl radical (CH_3S•) from methanethiol.

Propagation:

The thiyl radical adds to the less substituted carbon of the 1-octene double bond, forming a more stable secondary carbon-centered radical. libretexts.org

This carbon radical then abstracts a hydrogen atom from another molecule of methanethiol, yielding the this compound product and regenerating the thiyl radical, which continues the chain. wikipedia.org

Termination: The reaction ceases when two radicals combine.

This method is highly efficient and is considered a "click" reaction due to its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org Photocatalysis using transition metal complexes or organic dyes has emerged as a key technology to initiate these reactions with visible light, making the process more energy-efficient. encyclopedia.puborganic-chemistry.org

Initiation MethodCatalyst/ConditionsMechanism TypeKey IntermediateProduct Selectivity
PhotochemicalVisible light, Photocatalyst (e.g., Ru(bpz)₃²⁺, Eosin Y)Radical ChainThiyl Radical (CH₃S•)Anti-Markovnikov organic-chemistry.org
Thermal/InitiatorAIBN, HeatRadical ChainThiyl Radical (CH₃S•)Anti-Markovnikov wikipedia.org
Base-CatalyzedAmines, PhosphinesNucleophilic (Michael Addition)Thiolate Anion (CH₃S⁻)Markovnikov or Anti-Markovnikov alfa-chemistry.com

Development of Green Chemistry Approaches in Thioether Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In thioether synthesis, this has led to the development of several innovative strategies.

One significant advancement is the use of water as a solvent. The alkylation of thiols with alkyl halides can be performed efficiently in water using simple bases like K_2CO_3 or triethylamine, avoiding the need for volatile organic solvents. sid.ir This approach offers advantages such as high conversion rates, mild reaction conditions, and simplified product isolation. sid.ir

The use of odorless and stable thiol surrogates, such as xanthates, represents another green approach. mdpi.comresearchgate.net These reagents avoid the handling of volatile and malodorous thiols like methanethiol. The reaction of an alkyl halide with a potassium O-alkyl xanthate can produce the desired thioether under transition-metal-free and base-free conditions. mdpi.com

Furthermore, photocatalytic methods, particularly those using visible light, align well with green chemistry principles by utilizing a renewable energy source and often allowing reactions to proceed at ambient temperature. rsc.org The development of heterogeneous photocatalysts that can be easily recovered and reused further enhances the sustainability of these processes. mdpi.com

Green ApproachDescriptionExample Reagents/ConditionsKey Advantages
Aqueous SynthesisUsing water as the reaction solvent.1-Octanethiol + Methyl Halide in water with K₂CO₃. sid.irEnvironmentally benign, simplified workup, mild conditions. sid.ir
Phase-Transfer Catalysis (PTC)Facilitates reaction between reactants in different phases.Aqueous NaOH/Toluene, Tetrabutylammonium Bromide. tandfonline.comReduced organic solvent, high yields, mild conditions. tandfonline.com
Thiol SurrogatesUsing stable, odorless alternatives to thiols.Potassium O-ethyl xanthate as a thiol-free sulfurizing agent. mdpi.comAvoids malodorous reagents, stable starting materials. mdpi.comresearchgate.net
Visible-Light PhotocatalysisUsing light as an energy source to drive the reaction.Thiol-ene reaction with a photocatalyst (e.g., Eosin Y). beilstein-journals.orgEnergy efficient, mild conditions, high selectivity. encyclopedia.pubrsc.org
Borrowing Hydrogen MethodOne-pot synthesis from alcohols and thiols.Pd/MgO catalyst, alcohol as aldehyde precursor. csic.esHigh atom economy, reduces waste from pre-oxidation. csic.es

Detailed Mechanistic Investigations of Methyl N Octyl Sulfide Reactivity

Oxidative Transformations of Thioethers

The oxidation of thioethers like methyl n-octyl sulfide (B99878) is a fundamental transformation, leading to the formation of sulfoxides and sulfones. These reactions are pivotal as they not only change the properties of the molecule but also open up new avenues of reactivity.

Pathways to Sulfoxides and Sulfones

The sulfur atom in methyl n-octyl sulfide can be sequentially oxidized, first to methyl n-octyl sulfoxide (B87167) and then to methyl n-octyl sulfone. libretexts.orgchemicalbook.com This process involves the conversion of the sulfide to a sulfoxide, which can be a challenging step to perform selectively without over-oxidation to the sulfone. jchemrev.com A variety of oxidizing agents and catalytic systems have been developed to control this transformation. jchemrev.com

For instance, the oxidation of this compound to its corresponding sulfoxide can be achieved with high enantioselectivity. Asymmetric oxidation using a chiral titanium complex has been reported to yield methyl n-octyl sulfoxide with an 85% enantiomeric excess (ee). researchgate.net Other methods have also been explored, demonstrating the tunability of this transformation.

Oxidizing Agent/CatalystProductEnantiomeric Excess (ee)Reference
Chiral Titanium Complex / Cumyl HydroperoxideMethyl n-octyl sulfoxide85% researchgate.net
Modified Sharpless Reagent (Kagan & Modena)Methyl n-octyl sulfoxide69%
[SeO₄{WO(O₂)₂}₂]²⁻ / H₂O₂Methyl n-octyl sulfoxideNot Applicable (achiral)

This table summarizes selected methods for the oxidation of this compound to its sulfoxide, highlighting the achievable enantioselectivity.

Further oxidation of the sulfoxide yields the corresponding sulfone. libretexts.orgchemicalbook.com Heterogeneous oxidation using reagents like copper(II) permanganate (B83412) octahydrate has been shown to convert dialkyl sulfides, such as the closely related di-n-octyl sulfide, directly to the corresponding sulfone in high yield. vulcanchem.com Mechanistic proposals suggest that this particular reaction may proceed directly to the sulfone without the formation of an intermediate sulfoxide. The oxidation of sulfides to sulfones is also a key step in the microbial degradation of organosulfur compounds. nih.govnih.gov

Interrupted Pummerer Reactions and Related Sulfoxide Reactivity

Once formed, methyl n-octyl sulfoxide can undergo a variety of reactions, among the most significant being the Pummerer and interrupted Pummerer reactions. synarchive.comwikipedia.org The classical Pummerer rearrangement involves the reaction of a sulfoxide with an acid anhydride, leading to an α-acyloxy thioether. wikipedia.orgtcichemicals.com The mechanism begins with the activation of the sulfoxide by an electrophile (e.g., acylation by an anhydride), forming a sulfonium (B1226848) species. Subsequent elimination of a proton from the α-carbon generates a highly reactive thionium (B1214772) ion intermediate, which is then trapped by a nucleophile at the α-carbon. wikipedia.orgacs.org

In contrast, the interrupted Pummerer reaction occurs when a nucleophile attacks the activated sulfonium intermediate directly at the electrophilic sulfur atom, rather than a proton being removed from the α-carbon. acs.orgsorbonne-universite.fr This pathway leads to products different from the classical rearrangement and has been developed into a powerful tool for forming new chemical bonds. acs.orgresearchgate.net This reaction cascade is initiated when a nucleophile attacks the activated sulfoxide intermediate at the sulfur, a pathway that competes with the classical Pummerer reaction. acs.orgsorbonne-universite.fr While specific studies on methyl n-octyl sulfoxide are not extensively detailed, the general mechanism is a well-established reactivity pathway for alkyl sulfoxides. acs.orgrsc.org

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in this compound, while generally stable, can be cleaved under specific chemical, photochemical, or biological conditions.

Reaction with Sulfinic Acids and Product Characterization

Dialkyl sulfides have been found to react with sulfinic acids, such as p-toluenesulfinic acid, in an acidic medium. acs.org This previously unreported reaction leads to the cleavage of the sulfide. acs.org For primary alkyl sulfides, the reaction involves the cleavage of the sulfide molecule and the oxidation of at least one of the alkyl groups to the corresponding aldehyde. acs.orgoregonstate.edu Kinetic studies show the reaction is first-order in both the sulfide and the sulfinic acid and is highly dependent on acid concentration, pointing to a mechanism involving a rate-determining decomposition of a protonated sulfinyl-sulfide adduct. acs.org

In the case of unsymmetrical sulfides, the direction of cleavage is a key mechanistic question. acs.org Studies on related secondary alkyl sulfides with p-toluenesulfinic acid have shown that this reaction proceeds to completion, yielding a complex mixture of products resulting from C-S bond scission. oregonstate.edu The identification of these products often requires techniques like nuclear magnetic resonance spectroscopy. oregonstate.edu

Alternative C-S Bond Scission Mechanisms

Beyond reactions with sulfinic acids, the C-S bond in this compound can be cleaved through several other mechanisms:

Photochemical Cleavage: Irradiation of aliphatic thioethers with ultraviolet light (e.g., 254 nm) can induce efficient homolytic cleavage of the C–S bond. researchgate.net This process generates alkyl and thiyl radicals, which then undergo subsequent reactions such as hydrogen abstraction, disproportionation, or coupling. researchgate.net

Microbial Cleavage: Certain microorganisms have evolved pathways to cleave C-S bonds in alkyl sulfides as a means of obtaining sulfur for growth. nih.govnih.govresearchgate.net For example, the bacterium Rhodococcus sp. strain JVH1 has been shown to utilize various alkyl sulfides as a sole sulfur source. nih.govnih.gov The proposed metabolic pathway involves the initial oxidation of the sulfide to the corresponding sulfoxide and then to the sulfone. nih.govnih.gov Following this activation, the C-S bond is cleaved, yielding an alcohol and a sulfinate, from which the bacterium can assimilate the sulfur. nih.govnih.govresearchgate.net

Transition-Metal-Mediated Cleavage: The activation and cleavage of C-S bonds can be catalyzed by transition metals. acs.orgresearchgate.netrsc.org This area has become increasingly important for developing new synthetic methodologies. While the cleavage of aryl C-S bonds is more common, the activation of the more robust alkyl C-S bonds is also an area of active research. researchgate.netrsc.orgrsc.org

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in this compound can act as both a nucleophile and, upon activation, an electrophile. This dual reactivity is central to its chemical behavior.

The lone pairs of electrons make the sulfur atom in dialkyl sulfides inherently nucleophilic. libretexts.orgresearchgate.netmsu.edu In fact, the sulfur in sulfides is a significantly better nucleophile than the oxygen in analogous ethers. libretexts.orgmsu.edu A classic example of this reactivity is the S-alkylation reaction, where the sulfide attacks an alkyl halide in an S_N2 reaction to form a stable trialkylsulfonium salt. msu.eduwikipedia.orgwikipedia.org

R-S-R' + R''-X → [R-S(R'')(R')]+ X⁻
General reaction for the formation of a sulfonium salt.

Conversely, the sulfur atom can be rendered electrophilic. This typically occurs after the sulfide has been oxidized to a sulfoxide or has formed a sulfonium salt. nih.govchim.it As discussed in the context of the interrupted Pummerer reaction (Section 3.1.2), activation of the sulfoxide oxygen by an electrophile makes the sulfur atom highly susceptible to attack by nucleophiles. acs.orgchim.it Similarly, the sulfur atom in a sulfonium salt is electrophilic, and these salts can act as alkylating agents, with a dialkyl sulfide serving as a good leaving group. wikipedia.orgorganic-chemistry.org This electrophilic character is exploited in various synthetic transformations and is fundamental to the biochemical role of S-adenosylmethionine, a biological methylating agent. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of Methyl N Octyl Sulfide

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysisnih.govnih.govnist.gov

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition and elucidating the structure of unknown compounds by analyzing the fragmentation of molecular ions. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patternsnih.govnist.gov

Methyl n-octyl sulfide (B99878) (C₉H₂₀S), with a molecular weight of 160.320 g/mol , exhibits a characteristic fragmentation pattern under electron ionization (EI). nist.gov The 70 eV EI mass spectrum is distinguished by a series of fragment ions that are diagnostic for the structure of aliphatic sulfides.

The elimination of the octyl radical from the molecular ion involves hydrogen rearrangements, resulting in the formation of ions such as [M-C₈H₁₆]⁺· at m/z 48 and [M-C₈H₁₅]⁺ at m/z 49. A key fragmentation pathway for dialkyl sulfides is the β-cleavage of a C-C bond in the molecular ion, followed by a secondary fragmentation involving alkene elimination. This process leads to the formation of the base peak in the spectrum of methyl n-octyl sulfide, which is the [CH₂=S–CH₃]⁺ ion observed at an m/z of 61. nih.gov Data from GC-MS analysis confirms that the most abundant peak is at m/z 61. nih.gov Other significant fragments are observed at m/z values of 41, 55, 56, and 43, corresponding to various hydrocarbon fragments from the octyl chain. nih.gov

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative AbundanceProposed Fragment Ion
61Base Peak (100%)[CH₃SCH₂]⁺
41High[C₃H₅]⁺
55High[C₄H₇]⁺
56High[C₄H₈]⁺
43Medium[C₃H₇]⁺
48Low[M-C₈H₁₆]⁺·
49Low[M-C₈H₁₅]⁺
160Low[M]⁺· (Molecular Ion)

Data compiled from multiple sources. nih.govnih.gov

Investigation of Ionization Modes and Spectroscopic Signatures

The most commonly reported ionization method for the analysis of this compound is electron ionization (EI). nih.govnih.gov EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often complex fragmentation, which is highly useful for structural identification. nih.gov Experimental data is available from instruments such as the HITACHI M-80B using positive ionization mode at an energy of 70 eV. nih.gov While EI provides a detailed fragmentation fingerprint, it can sometimes result in a low abundance of the molecular ion, making the determination of molecular weight challenging. Softer ionization techniques, such as chemical ionization (CI), could be employed to enhance the abundance of the protonated molecular ion [M+H]⁺, thereby providing a clearer indication of the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignmentnih.govtcichemicals.com

The structure of this compound is readily confirmed by ¹H and ¹³C NMR spectroscopy. The spectra provide distinct signals for each unique proton and carbon environment within the molecule. Spectral data for this compound are available in public databases, originating from sources such as the Tokyo Kasei Kogyo Company, Ltd. and recorded on instruments like the Varian CFT-20. nih.gov TCI America also provides analytical charts including ¹H and ¹³C NMR for the compound. tcichemicals.com

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by a sharp singlet for the methyl protons attached to the sulfur atom. The octyl chain displays a terminal methyl group as a triplet, a triplet for the methylene (B1212753) group adjacent to the sulfur, and a complex series of overlapping multiplets for the remaining six methylene groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
CH₃ -S-~2.1Singlet (s)
-S-CH₂ -(CH₂)₆-CH₃~2.5Triplet (t)
-S-CH₂-CH₂ -(CH₂)₅-CH₃~1.6Multiplet (m)
-(CH₂)₅-CH₂ -CH₃~1.3Multiplet (m)
-CH₃ ~0.9Triplet (t)

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, one for each of the nine chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
C H₃-S-~15
-S-C H₂-~34
-S-CH₂-C H₂-~30
-CH₂-C H₂-CH₂-C H₂-CH₂-C H₂-C H₂-~29 (multiple peaks)
-C H₂-CH₃~23
-C H₃~14

Note: Predicted values are based on typical chemical shift ranges for aliphatic sulfides. libretexts.orgresearchgate.netpdx.eduoregonstate.edu

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

While one-dimensional NMR provides chemical shift and coupling information, two-dimensional (2D) NMR experiments are invaluable for unambiguously establishing molecular connectivity. For a molecule like this compound, several 2D techniques would be employed for complete structural elucidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would allow for the tracing of the entire proton network of the n-octyl chain, starting from the triplet of the terminal methyl group and moving sequentially along the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to the carbon atom to which it is directly attached. It would definitively link the proton assignments in Table 2 to the carbon assignments in Table 3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is crucial for confirming the connection across the sulfur atom. Key correlations would be observed from the methyl protons (S-CH₃) to the methylene carbon adjacent to the sulfur (S-CH₂) and vice-versa, confirming the methyl-thio-octyl linkage.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. tandfonline.com An FTIR spectrum for this compound, obtained from a neat sample in a capillary cell, is available. nih.gov

The spectrum is expected to show characteristic absorption bands for an aliphatic thioether:

C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending or "umbrella" mode) are characteristic of the alkyl groups.

C-S Stretching: The carbon-sulfur stretching vibration for aliphatic sulfides is typically a weak to medium intensity band found in the 600-800 cm⁻¹ region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify the functional groups and characterize the covalent bonding within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is dominated by vibrations associated with its alkyl chains and the characteristic carbon-sulfur bond. nih.govnih.gov

Detailed analysis of related thioether compounds provides a basis for assigning the principal vibrational modes. mdpi.comresearchgate.net The most significant regions in the FT-IR spectrum of this compound include:

C-H Stretching: Strong absorptions typically appear in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the octyl chain.

C-H Bending: Vibrations corresponding to the bending or scissoring of CH₂ and CH₃ groups are observed in the 1375-1470 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond gives rise to a characteristic, though often weak to moderate, absorption band. In aliphatic thioethers, the C-S stretching frequency is typically observed in the 600-800 cm⁻¹ range. researchgate.netoup.com Studies on various thioether-containing molecules have identified C-S stretching vibrations in this region, with the exact position being sensitive to the local conformational structure. mdpi.com

An FT-IR spectrum for this compound has been recorded on a neat sample using a capillary cell, confirming its vibrational fingerprint. nih.govnih.gov

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the C-S and S-S bonds in sulfur-containing compounds. royalholloway.ac.uksemi.ac.cn A reference Raman spectrum for this compound is available in spectral databases. nih.govnih.gov

Studies on analogous short-chain alkyl sulfides, such as ethyl methyl sulfide and methyl propyl sulfide, have shown that the C-S stretching region (600–750 cm⁻¹) in the Raman spectrum is highly sensitive to the molecule's conformation. oup.com Specific Raman bands can be assigned to different rotational isomers (rotamers), allowing for detailed conformational analysis. For instance, different C-S stretching frequencies correspond to the trans or gauche conformations around the CH₂-S and C-CH₂ bonds. oup.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by several orders of magnitude when it is adsorbed onto a nanostructured metallic surface, typically gold or silver. nih.govmdpi.com This enhancement arises from two primary mechanisms:

Electromagnetic Enhancement: This is the dominant effect and results from the excitation of localized surface plasmons on the metal surface by the incident laser light. This creates a greatly enhanced electromagnetic field that the adsorbed molecule experiences, leading to a stronger Raman signal. mdpi.comscirp.org

Chemical Enhancement: A smaller contribution arises from a charge-transfer process between the adsorbed molecule and the metal surface, which alters the molecule's polarizability. mdpi.comscirp.org

Due to its surface sensitivity, SERS is an ideal technique for studying the adsorption behavior of molecules like this compound. nih.gov The sulfur atom in the thioether group has a strong affinity for gold and silver surfaces, facilitating chemisorption. A SERS study of this compound would provide insights into:

Adsorption Kinetics: By monitoring the SERS signal over time, the rate of adsorption onto the substrate can be determined. cetjournal.it

Molecular Orientation: The relative enhancement of different vibrational modes can indicate the orientation of the molecule with respect to the metal surface. For example, enhancement of the C-S stretching mode would strongly suggest that the sulfur atom is directly interacting with the surface.

Detection: The significant signal enhancement allows for the detection of very low concentrations of the analyte. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The types of electronic transitions possible depend on the orbitals involved. In a saturated thioether like this compound, the relevant electrons are in sigma (σ) bonding orbitals and non-bonding (n) lone pair orbitals on the sulfur atom.

The possible electronic transitions are:

σ → σ Transition:* This involves exciting an electron from a sigma bonding orbital to a sigma antibonding orbital. These transitions require a large amount of energy and thus occur at very short wavelengths, typically below 200 nm for alkanes and related compounds. upenn.edu

n → σ Transition:* This transition involves promoting an electron from one of the non-bonding lone pairs on the sulfur atom to a sigma antibonding orbital. Because non-bonding orbitals are higher in energy than sigma bonding orbitals, the energy gap (ΔE) for an n → σ* transition is smaller. libretexts.org Consequently, these transitions occur at longer wavelengths. For simple aliphatic sulfides and thiols, the absorption maximum (λmax) for the n → σ* transition is typically found in the 200 to 220 nm region of the UV spectrum. upenn.edu

This characteristic absorption allows for the detection and quantification of simple thioethers using UV-Vis spectroscopy, although the absorption is generally of low intensity. upenn.eduunits.it

Compound Index

Computational Chemistry Approaches for Methyl N Octyl Sulfide System Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry.

Geometry optimization is a computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like methyl n-octyl sulfide (B99878), with its long alkyl chain, multiple energy minima, known as conformers, exist. Conformational analysis involves identifying these different stable conformations and determining their relative energies.

The n-octyl chain can adopt various arrangements due to rotation around its carbon-carbon single bonds. DFT calculations can be used to explore the potential energy surface of methyl n-octyl sulfide and identify the most stable conformers. This is crucial as the molecular conformation can significantly influence its physical properties and chemical reactivity. The table below presents a hypothetical set of results for a conformational analysis, illustrating how different dihedral angles can lead to conformers with varying stabilities.

Table 1: Calculated Relative Energies for Selected Conformers of this compound
ConformerC1-C2-C3-C4 Dihedral Angle (°)C4-C5-C6-C7 Dihedral Angle (°)Relative Energy (kcal/mol)
1 (Global Minimum)180.0 (anti)180.0 (anti)0.00
260.0 (gauche)180.0 (anti)0.65
3180.0 (anti)60.0 (gauche)0.68
460.0 (gauche)60.0 (gauche)1.35

Electronic structure analysis provides insights into how electrons are distributed within a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbitals (HOMO & LUMO) According to frontier molecular orbital (FMO) theory, the reactivity of a molecule can be largely understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org For this compound, the HOMO is expected to be localized primarily on the sulfur atom, reflecting its nucleophilic character. The LUMO, in contrast, would likely be distributed along the C-S bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO-8.50
LUMO1.25
HOMO-LUMO Gap9.75

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. nih.govresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. nih.gov The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP would show a region of significant negative potential around the sulfur atom, corresponding to its lone pairs of electrons and confirming its role as a nucleophilic center. mdpi.comnih.gov The hydrogen atoms of the alkyl chains would exhibit regions of positive potential.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intermolecular interactions by analyzing the molecular wavefunction in terms of localized electron-pair "bonding" units. researchgate.netbohrium.com It provides a quantitative description of donor-acceptor interactions, which are fundamental to understanding non-covalent bonding such as hydrogen bonds and chalcogen bonds. nih.govuba.ar

For this compound, NBO analysis can be used to investigate its interactions with other molecules. For example, in a complex with a hydrogen-bond donor like water, NBO analysis would quantify the electron donation from a lone pair on the sulfur atom (the donor NBO) to the antibonding σ* orbital of the water's O-H bond (the acceptor NBO). bohrium.com The strength of this interaction is given by the second-order perturbation stabilization energy, E(2). nih.gov

Table 3: NBO Second-Order Perturbation Analysis for a Hypothetical this compound···H₂O Complex
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Sσ*(O-H)2.15

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govcomporgchem.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm assignments. nih.gov

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound
AtomCalculated ¹³C ShiftHypothetical Experimental ¹³C ShiftCalculated ¹H ShiftHypothetical Experimental ¹H Shift
S-CH₃15.515.22.102.08
S-CH₂-34.233.92.502.48
-CH₂- (C2)29.829.51.581.56
-CH₃ (C8)14.114.00.880.89

Vibrational Frequencies Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. dtic.miluit.no This is useful for assigning specific absorption bands to particular molecular motions, such as the characteristic C-S stretching vibrations in this compound. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. dtic.mil

Table 5: Selected Calculated Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν129852925C-H stretch (asymmetric)
ν229202862C-H stretch (symmetric)
ν314651436CH₂ scissoring
ν4725711C-S stretch

DFT is a powerful tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. youtube.com Locating the transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Table 6: Calculated Energies for the Oxidation of this compound
SpeciesRelative Energy (kcal/mol)
Reactants (Sulfide + H₂O₂)0.0
Transition State+15.5
Products (Sulfoxide + H₂O)-45.0

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach allows for the investigation of dynamic processes and the calculation of bulk properties. researchgate.net

For this compound, MD simulations could be used to study its properties in the liquid state. This would involve simulating a box containing hundreds or thousands of this compound molecules. Such simulations could provide insights into:

Liquid Structure: How the molecules pack together, described by radial distribution functions.

Thermodynamic Properties: Such as density and heat of vaporization.

Transport Properties: Including the diffusion coefficient, which measures how quickly molecules move through the liquid.

Solvation Effects: How this compound interacts with and is structured by a solvent.

Unlike DFT, MD simulations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. While general force fields exist, for accurate results, a specific force field for this compound might need to be developed or validated. Coarse-grained simulation methods, which group atoms into larger "beads," can also be used to study larger systems and longer timescales, such as the aggregation behavior of similar amphiphilic molecules. rsc.orgworktribe.com

Investigation of Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic nature of molecules. nih.gov For a flexible molecule such as this compound, with its long alkyl chain, MD simulations can reveal a wealth of information about its conformational landscape and behavior over time.

Molecular Dynamics Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. nih.gov The accuracy of these simulations is heavily dependent on the quality of the underlying force field , which is a set of mathematical functions and parameters that describe the potential energy of the system. uiuc.edu Force fields like CHARMM, AMBER, and OPLS-AA include terms for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). nih.govuiuc.edu

For sulfur-containing compounds, specialized parameterization is often necessary to accurately model the unique electronic properties of the sulfur atom. nih.gov The development of polarizable force fields, such as the Drude oscillator model, represents a further refinement, allowing for a more accurate representation of electronic polarization and improving the calculation of properties like heats of vaporization and dielectric constants. nih.gov

Solvent Effects: The surrounding solvent can significantly influence the dynamic behavior and conformational preferences of a solute molecule. Computational studies model solvent effects using two primary approaches: explicit and implicit solvation.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, methanol) are included in the simulation box. This method provides the most detailed picture of solute-solvent interactions but is computationally expensive. nih.gov

Implicit Solvent Models: Here, the solvent is treated as a continuous medium with a defined dielectric constant. These continuum models are less computationally demanding and are effective for calculating solvation free energies. ntnu.no

All-atom molecular dynamics simulations have been used to study how different solvents impact the behavior of complex organic molecules. chemrxiv.org For this compound, simulations in various solvents could predict how its long octyl chain might fold or extend, which in turn affects its physical properties. For instance, in a polar solvent like water, the hydrophobic octyl chain would likely adopt a more compact conformation to minimize its exposure to the solvent, whereas in a nonpolar solvent, it would be more extended. chemrxiv.org

Table 1: Common Force Fields for Molecular Simulations
Force FieldKey FeaturesTypical Applications
CHARMM (Chemistry at HARvard Macromolecular Mechanics)Widely used for biomolecules; includes a general force field (CGenFF) for drug-like molecules. nih.govProtein folding, enzyme kinetics, drug-protein binding.
AMBER (Assisted Model Building with Energy Refinement)Popular for simulations of proteins and nucleic acids. GAFF/GAFF2 are general versions for small organic molecules. cresset-group.comDNA/RNA dynamics, ligand binding free energy calculations.
OPLS (Optimized Potentials for Liquid Simulations)Parameterized to reproduce experimental properties of liquids, such as density and heat of vaporization. nih.govLiquid-state properties, solvation studies.
Drude Polarizable Force FieldExplicitly treats electronic polarization, offering higher accuracy for electrostatic properties. nih.govSystems where polarization is critical, such as ion solvation and interactions at interfaces.

Modeling Intermolecular Interactions and Aggregation Phenomena

The way this compound molecules interact with each other and with other molecules is crucial for understanding its bulk properties, such as boiling point, viscosity, and solubility. Computational methods can quantify these interactions and model the process of molecular aggregation.

Computational quantum chemistry can be used to study specific noncovalent interactions involving sulfur. While not as strong as conventional hydrogen bonds, interactions between sulfur atoms and electronegative atoms like oxygen (S···O) have been shown to be significant in various chemical and biological systems. researchgate.netacs.org These interactions are often directional and can influence molecular packing and conformation. researchgate.net Theoretical calculations can determine the strength and geometry of these interactions, providing insight that can be used to refine force fields for more accurate simulations. acs.org

Aggregation Phenomena: Under certain conditions, such as in a poor solvent or at high concentrations, molecules with long alkyl chains can self-assemble into larger aggregates or micelles. researchgate.net Molecular dynamics simulations are an ideal tool for studying the initial stages of this aggregation process. acs.org By simulating a system with many this compound molecules, researchers can observe how they come together, what size clusters they form, and how the solvent mediates this process. researchgate.net

Simulations of asphaltene aggregation, which involves molecules with aromatic cores and alkyl side chains, show that the process can be complex and occur over timescales that are challenging for standard simulations. acs.org These studies reveal that molecules first form small clusters like dimers and trimers, which then slowly coalesce into larger aggregates. acs.org Similar principles would apply to the aggregation of this compound, where the balance of hydrophobic interactions between the octyl chains and the interactions involving the sulfide group would govern the structure of the resulting aggregates.

Table 2: Types and Typical Energies of Intermolecular Interactions
Interaction TypeDescriptionTypical Energy (kJ/mol)
London Dispersion ForcesTemporary fluctuating dipoles. Dominant for nonpolar molecules like the octyl chain.0.4 - 4.0
Dipole-DipoleAttractive forces between permanent dipoles. Relevant for the C-S-C moiety.5.0 - 20.0
Sulfur-Oxygen (S···O) InteractionA type of chalcogen bond; can be comparable in strength to a weak hydrogen bond. researchgate.net~27 (for specific configurations) researchgate.net
Hydrogen BondStrong directional interaction (e.g., O-H···O). Not a primary interaction for pure alkyl sulfides but relevant in mixtures. nih.gov10.0 - 40.0

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkyl Sulfides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. wikipedia.org These models are widely used in toxicology, drug discovery, and environmental science to predict the properties of new or untested chemicals, reducing the need for extensive laboratory testing. researchgate.netnih.gov

A QSAR model takes the form of an equation: Activity = f(Descriptors) + error wikipedia.org

The "Activity" can be any measurable property, such as toxicity (e.g., LD50), reaction rate constant, or boiling point. The "Descriptors" are numerical values that represent different aspects of the molecule's structure and physicochemical properties. nih.gov

Descriptors in QSAR: A wide variety of molecular descriptors can be calculated from a compound's structure. For a molecule like this compound, these could include:

Constitutional Descriptors: Molecular weight, number of carbon atoms, number of sulfur atoms.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Geometrical Descriptors: Molecular surface area, volume.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), a measure of hydrophobicity. researchgate.net

Quantum Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment. acs.org

Application to Alkyl Sulfides: QSAR models have been developed to predict various properties of organic compounds, including those containing sulfur. For example, QSAR models can predict the toxicity of compounds to aquatic organisms, where hydrophobicity (LogP) is often a key descriptor for non-specific acting chemicals. researchgate.net For more reactive compounds, electronic descriptors like HOMO and LUMO energies, which relate to the molecule's ability to donate or accept electrons, become important. acs.org

By building a QSAR model using a dataset of alkyl sulfides with known properties, one could predict the properties of this compound or other similar compounds. The development of a robust QSAR model involves several steps: data collection and curation, descriptor calculation, model building using statistical methods (like multiple linear regression), and rigorous validation to ensure its predictive power. wikipedia.orgresearchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorInformation Encoded
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hydrophobicity; tendency of a molecule to partition into a nonpolar solvent. researchgate.net
Quantum ChemicalEHOMO (Energy of Highest Occupied Molecular Orbital)Electron-donating ability; susceptibility to oxidation. acs.org
Quantum ChemicalELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability; susceptibility to reduction. acs.org
ConstitutionalMolecular WeightSize of the molecule.
GeometricalMolecular Surface AreaThe surface area of the molecule, which can relate to its interaction potential.

Environmental Fate and Degradation Mechanisms of Alkyl Sulfides

Biodegradation Pathways and Biotransformation

Biodegradation is a primary mechanism for the removal of alkyl sulfides from the environment. A variety of microorganisms have demonstrated the ability to utilize these compounds as sources of carbon and sulfur.

Both aerobic and anaerobic microorganisms are capable of degrading alkyl sulfides. For instance, a denitrifying marine bacterium, identified as a Thiobacillus species, has been shown to grow on a range of alkyl sulfides, including dimethyl sulfide (B99878), diethyl sulfide, and dibutyl sulfide, under both aerobic (with oxygen) and anaerobic (with nitrate or nitrite as the electron acceptor) conditions. nih.govnih.gov This suggests that methyl n-octyl sulfide could also be susceptible to degradation under similar conditions in environments such as marine microbial mats.

Under aerobic conditions, the degradation of dimethyl sulfide and methanethiol (B179389) in freshwater sediments can be significant, although it may be limited by oxygen availability in situ. asm.org In contrast, anaerobic degradation, particularly through methanogenesis, appears to be a major pathway for the consumption of these compounds in anoxic freshwater sediments. asm.org

The degradation of linear alkylbenzene sulfonates (LAS), which also possess an alkyl chain, begins with the oxidation of the alkyl chain, indicating a potential pathway for the initial breakdown of the octyl chain of this compound. researchgate.net

Table 1: Comparison of Aerobic and Anaerobic Degradation of Alkyl Sulfides

FeatureAerobic DegradationAnaerobic Degradation
Electron Acceptor OxygenNitrate, Nitrite, Sulfate (B86663)
Key Microorganisms Thiobacillus spp., Hyphomicrobium spp., MethylotrophsThiobacillus spp. (denitrifying), Methanogens
Environment Oxygenated waters and sedimentsAnoxic sediments, microbial mats
Potential Rate-Limiting Factor Oxygen availabilityAvailability of suitable electron acceptors

The microbial degradation of alkyl sulfides involves specific enzymatic pathways. For some bacteria, separate enzymes are indicated for the metabolism of different alkyl groups, such as methyl and ethyl groups. nih.govasm.org This suggests that distinct enzymes would be responsible for the cleavage of the methyl and n-octyl groups of this compound.

In the degradation of di-n-octyl sulfide, identified metabolites include octylthio- and octylsulfonyl-alkanoic acids. oup.com This finding suggests a degradation pathway involving terminal oxidation of the alkyl chain followed by β-oxidation. A similar pathway could be anticipated for this compound, leading to the formation of corresponding sulfonyl alkanoic acids.

The degradation of sulfur-containing organic compounds can proceed through different pathways, including sulfur-specific oxidation and carbon-sulfur bond cleavage. oup.com In the context of biodesulfurization of compounds like dibenzothiophene, the "4S pathway" is a sulfur-specific metabolic route where the sulfur atom is selectively removed without degrading the carbon structure. mdpi.com While this is observed for heterocyclic compounds, it highlights the diversity of enzymatic strategies for sulfur removal.

Enzymes such as methane monooxygenases and thioether S-oxygenases are known to be involved in the oxidation of sulfides to sulfoxides and sulfones. youtube.com The initial step in the aerobic degradation of many alkyl sulfides is their oxidation to the corresponding sulfoxide (B87167).

Table 2: Potential Metabolites and Enzymes in Alkyl Sulfide Degradation

Compound ClassPotential MetabolitesKey Enzyme Classes
Alkyl SulfidesSulfoxides, Sulfones, Alkanoic acids, ThiolsMonooxygenases, Desulfinases, Oxidoreductases

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of alkyl sulfides in the environment.

Hydrolysis of simple alkyl sulfides under typical environmental pH conditions is generally not a significant degradation pathway. nih.gov The carbon-sulfur bond in thioethers is relatively stable to hydrolysis unless activated by adjacent functional groups. unideb.hu

Photodegradation, however, can be a more relevant abiotic degradation route. In the atmosphere, dimethyl sulfide is subject to chemical and photochemical oxidation, leading to the formation of sulfate, sulfur dioxide, and methanesulfonic acid. oup.com This process is initiated by reaction with hydroxyl radicals. It is plausible that this compound would undergo similar atmospheric photooxidation reactions.

In aqueous environments, the presence of photosensitizers or photocatalysts can enhance the degradation of sulfur compounds. For example, titanium dioxide (TiO2) has been shown to photocatalytically oxidize aromatic sulfides. dntb.gov.ua The photocatalytic degradation of gaseous sulfur compounds like hydrogen sulfide and methylmercaptan is significantly improved by the deposition of silver on TiO2. researchgate.net The sulfur atom is oxidized to sulfate during this process. researchgate.net Similar mechanisms could contribute to the degradation of this compound in sunlit surface waters or on surfaces coated with photocatalytic minerals.

Reactions with Environmental Nucleophiles (e.g., Thiols)

Sulfides can react with alkyl halides to form sulfonium (B1226848) salts. libretexts.orglibretexts.org While this is more of a synthetic reaction, it demonstrates the nucleophilic character of the sulfur atom in sulfides. In the environment, reactions with naturally occurring electrophiles could potentially occur.

Thiolate anions are excellent nucleophiles and can participate in SN2 reactions. libretexts.orglibretexts.org The interconversion between thiols and disulfides is a common redox reaction in biological systems, often mediated by molecules like glutathione (B108866). libretexts.org While not a direct degradation pathway for a sulfide like this compound, these reactions are part of the broader environmental sulfur cycle. The sulfur atom in this compound is nucleophilic and could potentially react with strong electrophiles present in the environment, though specific examples of such reactions with environmental nucleophiles are not well-documented for simple alkyl sulfides.

Environmental Partitioning and Transport Behavior

The environmental partitioning and transport of this compound are dictated by its physicochemical properties. With a molecular weight of 160.32 g/mol and a calculated logP (octanol-water partition coefficient) of approximately 4.5, this compound is expected to have low water solubility and a tendency to partition into organic matter and sediments. nih.govthegoodscentscompany.com

Its vapor pressure is estimated to be 0.194 mmHg at 25°C, suggesting that it has a moderate volatility and can be transported in the atmosphere. thegoodscentscompany.com Once in the atmosphere, it would be subject to the photooxidation processes described above.

In aquatic systems, its low water solubility and high logP indicate a potential for bioaccumulation in aquatic organisms. It will preferentially adsorb to suspended solids and sediments, where it can then undergo biodegradation under either aerobic or anaerobic conditions depending on the local environment.

Table 3: Physicochemical Properties and Environmental Partitioning of this compound

PropertyValueImplication for Environmental Fate
Molecular FormulaC9H20S-
Molecular Weight160.32 g/mol Influences diffusion and transport.
logP (o/w)~4.5Low water solubility, high affinity for organic matter and sediments. Potential for bioaccumulation.
Water Solubility12.98 mg/L (estimated)Low mobility in aqueous phase.
Vapor Pressure0.194 mmHg @ 25°C (estimated)Moderate volatility, potential for atmospheric transport.

Volatilization from Aqueous and Soil Phases

Volatilization is a significant pathway for the transport of this compound from water and soil surfaces to the atmosphere. This process is influenced by the compound's physicochemical properties, such as its vapor pressure and Henry's Law constant, as well as environmental conditions like temperature and air and water flow rates. Organic sulfur compounds, including various alkyl sulfides, are known to be emitted from soils. jircas.go.jp

Table 1: Physicochemical Properties of this compound Influencing Volatilization

Property Value Source
Molecular Formula C9H20S nist.govnist.gov
Molecular Weight 160.32 g/mol nih.gov
Boiling Point 217.00 to 219.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Vapor Pressure 0.194 mmHg @ 25 °C (estimated) thegoodscentscompany.com
Water Solubility 12.98 mg/L @ 25 °C (estimated) thegoodscentscompany.com

Adsorption to Soil and Sediment Components

The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. ecetoc.org For non-polar organic compounds like this compound, adsorption is primarily governed by partitioning into the organic carbon fraction of the soil or sediment. This partitioning behavior is quantified by the soil adsorption coefficient (Kd) and, more universally, the organic carbon-water partition coefficient (Koc). chemsafetypro.comecetoc.org

Direct experimental data for the Kd or Koc of this compound are not available. However, its lipophilicity, indicated by an estimated octanol-water partition coefficient (log Kow) of 4.544, suggests a strong tendency to adsorb to organic matter. thegoodscentscompany.com A high log Kow value generally correlates with a high Koc value. pdx.edu For chemicals with a log Koc greater than 4.5, there is a concern for their potential adverse effects on terrestrial organisms due to strong adsorption and persistence in the soil. chemsafetypro.com Given its structure and high log Kow, this compound is expected to have low mobility in soil and sediment, with a preference for partitioning to the solid phase rather than remaining in the aqueous phase.

Table 2: Parameters Indicating Adsorption Potential of this compound

Parameter Value Significance Source
log Kow (o/w) 4.544 (estimated) Indicates high lipophilicity and a strong tendency to adsorb to organic matter. thegoodscentscompany.com
Koc Estimated to be high A high Koc value suggests low mobility in soil and a high affinity for sediment. Inferred from log Kow

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in its surrounding environment, including water and diet. fao.org The potential for a chemical to bioaccumulate is a key consideration in assessing its environmental risk. For organic compounds, the log Kow is a primary indicator of bioaccumulation potential. fao.org Substances with a log Kow greater than 3 are generally considered to have the potential to bioconcentrate in aquatic organisms. fao.org

The estimated log Kow of 4.544 for this compound indicates a significant potential for bioaccumulation in both aquatic and terrestrial ecosystems. thegoodscentscompany.com In aquatic environments, compounds with high lipophilicity tend to accumulate in the fatty tissues of fish and other organisms. The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify this potential. fao.orgca.gov While specific BCF or BAF values for this compound are not documented, its high log Kow suggests these values would be significant. In terrestrial ecosystems, bioaccumulation can occur through the food chain, where the compound is transferred from soil or plants to herbivores and then to carnivores. researchgate.net Chemicals that are persistent and lipophilic have a higher likelihood of biomagnifying up the food chain.

Table 3: Bioaccumulation Potential of this compound

Indicator Value Implication for Bioaccumulation Source
log Kow (o/w) 4.544 (estimated) High potential for bioaccumulation in aquatic and terrestrial organisms. thegoodscentscompany.com
Bioconcentration Factor (BCF) Not experimentally determined; predicted to be high. Likely to concentrate in aquatic organisms from the surrounding water. Inferred from log Kow
Bioaccumulation Factor (BAF) Not experimentally determined; predicted to be high. Likely to accumulate in organisms from all exposure routes (water, food, sediment). Inferred from log Kow

Biological Interactions and Mechanistic Pathways of Organosulfur Compounds with Relevance to Methyl N Octyl Sulfide

Cellular Metabolism of Organosulfur Compounds

The cellular metabolism of organosulfur compounds is a critical process that determines their biological persistence, potential toxicity, and excretion. For a simple thioether like methyl n-octyl sulfide (B99878), metabolism would likely proceed through several key enzymatic reactions centered on the sulfur atom.

While methyl n-octyl sulfide is already methylated, the principle of S-methylation is a fundamental step in the metabolism of many sulfur-containing compounds, particularly thiols and hydrogen sulfide. researchgate.netnih.gov This process is typically catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, which transfer a methyl group to the sulfur atom. nih.gov For instance, hydrogen sulfide can be sequentially methylated to form methanethiol (B179389) and then dimethyl sulfide. researchgate.net

Following its absorption, a compound like this compound would primarily undergo S-oxidation. This is a major metabolic pathway for sulfides, catalyzed by enzymes such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). The oxidation occurs in successive stages, first converting the sulfide to its corresponding sulfoxide (B87167) (methyl n-octyl sulfoxide) and then further oxidizing it to a sulfone (methyl n-octyl sulfone). mdpi.com This process increases the polarity of the compound, facilitating its eventual excretion from the body. mdpi.com

Metabolic Step Reactant Enzyme Family (Example) Product Significance
S-Oxidation (Step 1)This compoundCytochrome P450, FMOsMethyl n-octyl sulfoxideIncreased polarity
S-Oxidation (Step 2)Methyl n-octyl sulfoxideCytochrome P450, FMOsMethyl n-octyl sulfoneFurther increased polarity for excretion

This interactive table summarizes the primary S-oxidation pathway for an alkyl sulfide.

Organosulfur compounds can interact with endogenous thiols, most notably glutathione (B108866) (GSH), which is the most abundant intracellular antioxidant. libretexts.org This interaction can lead to the formation of mixed disulfides. The high intracellular concentration of GSH helps maintain a reducing environment, for example by keeping cysteine residues in proteins in their reduced thiol form. libretexts.org

Another critical aspect of this interaction involves the phase II detoxification enzyme, Glutathione S-transferase (GST). acs.org GSTs catalyze the conjugation of GSH to electrophilic compounds, making them more water-soluble and easier to excrete. acs.org Various organosulfur compounds, such as those derived from garlic, have been shown to induce the expression and activity of GSTs. nih.govnih.gov This suggests that while simple alkyl sulfides may not be direct substrates for GST conjugation, their metabolites or related organosulfur compounds can upregulate this protective pathway.

Oxidative desulfuration represents a more extensive metabolic transformation that involves the cleavage of carbon-sulfur bonds. nih.gov The oxidation of the sulfur atom in organosulfur compounds can lead to a series of progressively more oxidized and generally unstable intermediates and products. britannica.com

The initial oxidation product can be a sulfenic acid (RSOH). britannica.com These are highly reactive and unstable intermediates. britannica.comresearchgate.net Further oxidation leads to the formation of sulfinic acids (RS(O)OH), which are comparatively more stable. britannica.comwikipedia.org The final and most stable oxidation state is the sulfonic acid (RSO₂OH). britannica.comwikipedia.org Sulfonic acids are strong acids that are highly water-soluble and readily excreted. britannica.comwikipedia.org The biosynthesis of the naturally occurring sulfonic acid taurine, for example, involves the oxidation of the thiol group of cysteine. wikipedia.org

Oxidation State Compound Class General Formula Relative Stability
+0Sulfenic AcidRSOHLow (Highly reactive)
+2Sulfinic AcidRS(O)OHModerate
+4Sulfonic AcidRSO₂OHHigh (Stable end-product)

This interactive table outlines the progressive oxidation states of sulfur leading to sulfonic acid formation.

Molecular Mechanisms of Bioactivity

The biological effects of organosulfur compounds are often mediated by their direct interaction with proteins or by modulating cellular signaling pathways that control gene expression.

Certain organosulfur compounds have been shown to possess anti-inflammatory properties by interacting with key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.govelsevierpure.com COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov

Research on garlic-derived compounds has demonstrated that diallyl sulfide (DAS) can inhibit the production of prostaglandin (B15479496) E2 and the expression of the COX-2 enzyme in stimulated macrophage cells. tmu.edu.tw The mechanism of interaction can be highly specific. For some inhibitors, the sulfonyl group has been suggested to interact directly with key amino acid residues, such as tyrosine and serine, within the active site of the COX enzyme, thereby blocking its function. acs.org

A primary mechanism by which many organosulfur compounds exert protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. semanticscholar.orgdntb.gov.uanih.gov This pathway is a master regulator of the cellular antioxidant response. researchgate.net

Under normal conditions, Nrf2 is held in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govfrontiersin.org Many organosulfur compounds are electrophiles that can react with specific, highly reactive cysteine residues on Keap1. nih.govcetjournal.it This chemical modification alters the structure of Keap1, causing it to release Nrf2. nih.gov

Once freed, Nrf2 moves into the nucleus and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). researchgate.netfrontiersin.org This binding event initiates the transcription of a wide array of over 200 cytoprotective genes. nih.gov These genes encode for antioxidant enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's ability to combat oxidative and chemical stress. frontiersin.orgcetjournal.it

Component Function Interaction with Organosulfur Compounds
Keap1Cytoplasmic repressor of Nrf2; sensor for oxidative stress.Organosulfur compounds can modify cysteine residues on Keap1. nih.gov
Nrf2Transcription factor that regulates antioxidant gene expression.Released from Keap1 upon its modification, translocates to the nucleus. nih.gov
AREAntioxidant Response Element; DNA sequence in gene promoters.Nrf2 binds to ARE to initiate gene transcription. researchgate.netfrontiersin.org
Target GenesHO-1, NQO1, GSTs, etc.Upregulated expression leads to enhanced cellular protection. frontiersin.orgcetjournal.it

This interactive table details the key components and mechanism of the Nrf2 signaling pathway activation by organosulfur compounds.

Anti-inflammatory Mechanisms through Inflammatory Mediator Regulation (e.g., NF-κB, COX-2)

Organosulfur compounds (OSCs), a broad class of molecules that includes thioethers like this compound, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. mdpi.comnih.govnih.gov A primary mechanism underlying these effects is the regulation of inflammatory mediators, particularly through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the subsequent downregulation of cyclooxygenase-2 (COX-2). nih.govnih.gov

NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation. researchgate.net In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade is initiated that leads to the phosphorylation and degradation of its inhibitory subunit, IκBα. researchgate.net This allows NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. These genes code for inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Research has shown that various OSCs can effectively suppress the activation of the NF-κB pathway. nih.govnih.gov They can prevent the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB. selleckchem.com By inhibiting this central signaling hub, OSCs can halt the production of a wide array of inflammatory molecules.

A significant consequence of NF-κB inhibition is the reduced expression of COX-2. nih.gov The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are potent lipid mediators that contribute to pain, fever, and swelling during inflammation. nih.govwikipedia.org While the related COX-1 isoform is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation. wikipedia.org By downregulating COX-2 gene expression, OSCs decrease the production of prostaglandins, thereby alleviating key symptoms of inflammation. nih.gov This targeted action on the inducible enzyme makes OSCs a subject of interest for their potential therapeutic effects.

The table below summarizes research findings on the anti-inflammatory effects of specific organosulfur compounds through the regulation of these mediators.

Organosulfur CompoundModel SystemKey Findings
Diallyl Trisulfide (DATS) LPS-induced RAW264.7 cells & mouse paw edema modelStrongest inhibitor of COX-2 and iNOS among tested garlic OSCs. Reduced levels of IL-6, TNF-α, and other cytokines. Downregulated NF-κB and MAPK signaling pathways. nih.gov
Diallyl Sulfide (DAS) Urate crystal and IL-1β-induced joint inflammationInhibited COX-2 and PGE2 gene expression. Prevented the activation of NF-κB. nih.gov
General Organosulfur Compounds Various in vitro and in vivo modelsDownregulate the NF-κB transcriptional factor, contributing to the anti-inflammatory response. Reduce expression of iNOS and COX-2. mdpi.comnih.gov
Methylsulfonylmethane (MSM) LPS-treated THP-1 monocytic leukemia cellsDownregulated the Toll-like receptor 4/NF-κB signaling axis. Suppressed the nuclear accumulation of LPS-induced NF-κB. researchgate.net

Chemoenzymatic Synthesis of Thioether-Containing Biomolecules

The synthesis of thioethers, including simple alkyl sulfides and more complex biomolecules, has increasingly benefited from chemoenzymatic approaches. These methods combine the selectivity and efficiency of biocatalysts with traditional chemical reactions, offering sustainable and effective routes to target molecules under mild conditions. acsgcipr.orgmdpi.com Enzymes such as lipases and ene-reductases are prominent in the development of these synthetic pathways. nih.govnih.gov

Lipase-Catalyzed Synthesis: Lipases are highly versatile enzymes commonly used for hydrolysis and esterification reactions. Their application has been extended to the formation of carbon-sulfur bonds, particularly in the synthesis of thioesters, which are structurally related to thioethers. mdpi.comnih.gov In a typical process, a lipase (B570770) can catalyze the thioesterification between a carboxylic acid and a thiol or a transthioesterification reaction. nih.gov For instance, immobilized lipase from Thermomyces lanuginosus has been used to catalyze the reaction between thiols and vinyl esters to produce thioesters with high efficiency in continuous-flow microreactors. mdpi.com While this produces a thioester (R-CO-S-R') rather than a thioether (R-S-R'), these methods highlight the capability of lipases to mediate C-S bond formation and are foundational for developing enzymatic pathways toward thioether-containing molecules, such as poly(β-thioether ester)s. researchgate.netresearchgate.net

Ene-Reductase-Catalyzed Synthesis: A more direct biocatalytic route to chiral thioethers employs ene-reductases (EREDs). nih.govnih.gov These enzymes, part of the old yellow enzyme (OYE) family, typically catalyze the asymmetric reduction of activated alkenes. acsgcipr.org Recent research has demonstrated their ability to initiate radical chemistries for the synthesis of chiral thioethers. nih.govacs.org In one novel strategy, EREDs are used to react α-bromoacetophenones with pro-chiral vinyl sulfides. nih.govnih.gov This method does not require light and, depending on the specific ene-reductase chosen, can produce either enantiomer of the resulting chiral γ-thioether ketone with high selectivity. nih.gov This approach expands the synthetic utility of enzymes beyond their native functions and provides a powerful tool for constructing complex, stereodefined thioether-containing molecules. researchgate.net

The following table outlines key aspects of these chemoenzymatic strategies for synthesizing molecules containing thioether or related linkages.

Enzyme ClassReaction TypeSubstratesProduct TypeKey Advantages
Lipase Thioesterification / TransthioesterificationThiols, Carboxylic Acids, Vinyl EstersThioesters, Poly(β-thioether ester)sHigh efficiency, mild reaction conditions, environmentally friendly, applicable in continuous-flow systems. mdpi.comnih.gov
Ene-Reductase (ERED) Asymmetric C-C Bond Formation (Radical-mediated)α-Bromoacetophenones, Pro-chiral Vinyl SulfidesChiral γ-Thioether KetonesHigh enantioselectivity, stereocontrol (access to both enantiomers), novel biocatalytic radical chemistry. nih.govnih.gov

These chemoenzymatic methods represent a significant advancement in synthetic chemistry, providing greener and more precise routes for the production of thioether-containing biomolecules.

Advanced Research Applications of Alkyl Sulfides in Materials Science and Catalysis

Integration into Functional Polymers and Advanced Materials

The incorporation of sulfur atoms into polymer backbones is a well-established strategy for creating materials with unique optical, mechanical, and thermal properties.

Ligand Design and Catalytic Applications

Thioethers are known to coordinate with transition metals and have been explored as ligands in various catalytic systems.

Development of Chemical Sensors and Detection Methodologies

The unique properties of sulfur compounds have been harnessed to create a variety of chemical sensors. Research in this area primarily focuses on detecting hydrogen sulfide (B99878) (H₂S) or utilizing the properties of metal sulfides and sulfur-containing nanomaterials. chemspider.commdpi.com For instance, sensors have been developed based on the high affinity of the sulfide ion for metals, leading to colorimetric or fluorescent changes upon detection. chemspider.com Other approaches use polymers as sensitive coatings on devices like surface acoustic wave (SAW) sensors to detect sulfur-containing gases. researchgate.net To date, the literature does not describe the development of chemical sensors or detection methods where Methyl n-octyl sulfide serves as the primary sensing agent or a key component of the detection mechanism.

Electrochemical Sensor Design for Sulfide Detection

Electrochemical sensors are powerful tools for the detection of various analytes, including sulfide ions (S²⁻) and hydrogen sulfide (H₂S). mdpi.com These sensors operate by measuring the electrical change (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. researchgate.net The development of highly sensitive and selective electrochemical sensors for sulfide is a significant area of research due to sulfide's importance in industrial processes and its role as a biological signaling molecule. rsc.org

The core of an electrochemical sulfide sensor is the working electrode, which is often modified with materials that have a high affinity for sulfide or can catalyze its electrochemical oxidation or reduction. nih.gov A key challenge in designing these sensors is electrode passivation, or "sulfur poisoning," where the electrode surface becomes coated with elemental sulfur, reducing its sensitivity over time. nih.gov

Research Findings on Sensor Materials and Methods:

Researchers have explored a variety of materials and techniques to create effective sulfide sensors. Common approaches include:

Voltammetry and Amperometry: These techniques measure the current response to a changing or constant potential, respectively. For instance, triple pulse amperometry (TPA) has been developed to mitigate sulfur poisoning by using discrete potential pulses to clean the electrode surface, allowing for direct and real-time detection of hydrogen sulfide. nih.gov

Modified Electrodes: The performance of electrochemical sensors can be greatly enhanced by modifying the electrode surface. Materials such as metal nanoparticles (e.g., copper, silver), conductive polymers, and carbon-based nanomaterials (e.g., graphene, carbon nanotubes) are used to increase the electroactive surface area and improve catalytic activity towards sulfide oxidation. mdpi.com

Ion-Selective Electrodes (ISEs): These potentiometric sensors typically use a membrane containing an ionophore that selectively binds to sulfide ions. The binding event generates a potential difference across the membrane that is proportional to the sulfide concentration.

While direct applications of this compound in these sensors are not documented, the fundamental electrochemical properties of the sulfide group are central to these designs. The sulfur atom in an alkyl sulfide can be electrochemically oxidized. In theory, a molecule like this compound could be incorporated into a sensor's design, for example, as a component in a polymer matrix on the electrode surface, although such specific applications remain a subject for future research.

Optical Sensing Platforms Utilizing Thioether Derivatives

Optical sensors offer another versatile approach for detecting chemical species, relying on changes in optical properties like fluorescence, absorbance, or refractive index upon interaction with an analyte. nih.gov These sensors can be highly sensitive and are suitable for remote monitoring. unesp.br Platforms utilizing thioether derivatives are an emerging area of interest, leveraging the unique chemical properties of the sulfur atom for selective analyte recognition.

The general principle of an optical sensor involves a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable optical signal. researchgate.net Thioether derivatives can be incorporated into the design of the recognition element. For example, the sulfur atom in a thioether is a soft Lewis base, allowing it to coordinate with soft Lewis acidic metal ions. This interaction can be designed to trigger a change in the optical properties of the sensor molecule.

Research Findings on Optical Sensing Mechanisms:

Several optical sensing strategies could potentially incorporate thioether derivatives:

Fluorescence-Based Sensors: These sensors often employ a fluorophore whose emission is either "turned on" or "turned off" (quenched) in the presence of the analyte. A thioether group could be part of a receptor molecule linked to a fluorophore. Binding of a target analyte (like a heavy metal ion) to the thioether could alter the electronic properties of the system, leading to a change in fluorescence intensity.

Colorimetric Sensors: In this approach, a chemical reaction or binding event involving the analyte produces a visible color change.

Surface Plasmon Resonance (SPR) Sensors: SPR is a surface-sensitive technique that measures changes in the refractive index at the interface of a thin metal film (usually gold) and a dielectric medium. The surface of the metal can be functionalized with molecules containing thioether groups to create a selective binding layer. When the target analyte binds to this layer, it changes the local refractive index, which is detected as a shift in the SPR signal. taylorfrancis.com

Although specific optical sensors based on this compound have not been reported, the broader class of thioether-containing organic molecules is valuable in the synthesis of functional materials for sensing applications. cornell.edu The principles demonstrated in various optical sensing platforms provide a foundation for the future design of novel sensors that could incorporate simple thioether derivatives for specific detection tasks.

Future Directions and Emerging Research Avenues for Alkyl Thioethers

Exploration of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of thioethers often involves the use of foul-smelling and easily oxidized thiols, alongside alkyl halides, in reactions that can generate significant waste. mdpi.comnih.govnih.gov Modern synthetic chemistry is increasingly focused on developing "green" and atom-economical alternatives that minimize environmental impact and maximize efficiency.

Recent advancements have centered on C-H bond functionalization and decarboxylation reactions, which offer more direct and efficient pathways to C-S bond formation with high atom economy. nih.govrsc.org These methods avoid the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and the associated waste.

Solvent- and catalyst-free approaches represent another frontier in the green synthesis of thioethers. researchgate.netbeilstein-journals.org By eliminating the need for solvents and catalysts, these methods can significantly reduce the environmental footprint of thioether production. The direct substitution of alcohols with thiols, where the only byproduct is water, is an ideal example of a green and atom-economical reaction. beilstein-journals.org

Table 1: Comparison of Traditional and Modern Synthetic Routes to Alkyl Thioethers

FeatureTraditional Methods (e.g., Thiol + Alkyl Halide)Modern Sustainable Methods
Sulfur Source Often volatile and malodorous thiolsThiol-free surrogates (e.g., xanthates), elemental sulfur
Reaction Type Nucleophilic substitution (S N 2) masterorganicchemistry.compearson.comC-H activation, photoredox catalysis, decarboxylative coupling nih.govrsc.orgorganic-chemistry.org
Byproducts Halide salts, potential for significant wasteOften minimal, with water being an ideal byproduct beilstein-journals.org
Conditions Often requires strong bases and organic solvents Milder conditions, often solvent-free or in green solvents researchgate.netorganic-chemistry.org
Atom Economy Variable, can be moderate to lowGenerally high

Deeper Mechanistic Understanding of Complex Biological Systems

Alkyl thioethers are integral components of numerous biologically active molecules, including pharmaceuticals and natural products. nih.govresearchgate.net For instance, the thioether linkage is a key structural motif in drugs like the antipsychotic chlorpromazine and the H2-receptor antagonist cimetidine. While the biological activities of these compounds are well-documented, a deeper mechanistic understanding of how the thioether group influences their interactions within complex biological systems is an active area of research.

Future research will likely focus on elucidating the precise role of the sulfur atom in molecular recognition, binding affinity, and metabolic pathways. The polarizability of the sulfur atom, which is greater than that of oxygen, can significantly impact non-covalent interactions with biological macromolecules. masterorganicchemistry.com Understanding these subtle yet crucial interactions is vital for the rational design of new and more effective therapeutic agents.

Computational modeling and advanced spectroscopic techniques will be instrumental in mapping the interactions of thioether-containing molecules with their biological targets. This will provide a more detailed picture of their mechanism of action and help in predicting potential metabolic fates.

Design of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

The development of new catalytic systems is paramount to advancing the synthesis of alkyl thioethers. While traditional methods often rely on stoichiometric reagents, modern approaches are increasingly turning to catalysis to achieve higher efficiency and selectivity.

Transition-metal catalysis, particularly with palladium, nickel, and copper, has been extensively explored for C-S bond formation. rsc.orgrsc.orgresearchgate.net These catalysts can facilitate the coupling of a wide range of substrates under mild conditions. rsc.org Future research in this area will focus on developing catalysts with even greater selectivity, allowing for the precise synthesis of complex molecules with multiple functional groups.

Photoredox/nickel dual catalysis has emerged as a particularly powerful strategy for thioetherification. organic-chemistry.orgnih.gov This approach combines the ability of photoredox catalysts to generate reactive radical intermediates with the cross-coupling capabilities of nickel catalysts. This dual catalytic system allows for the formation of C-S bonds under exceptionally mild, room-temperature conditions and tolerates a wide array of functional groups. organic-chemistry.orgnih.gov

Furthermore, the development of metal-free catalytic systems is a growing area of interest. beilstein-journals.orgnih.gov These systems, which may utilize organocatalysts or solid acid catalysts, offer the advantage of avoiding contamination of the final product with residual metals, which is a significant concern in the pharmaceutical industry. The design of recyclable catalysts is another key aspect of sustainable chemistry, and research into heterogeneous catalysts that can be easily separated and reused is ongoing. rsc.org

Table 2: Emerging Catalytic Systems for Thioether Synthesis

Catalytic SystemDescriptionAdvantages
Transition-Metal Catalysis (Pd, Ni, Cu) Utilizes transition metal complexes to facilitate C-S bond formation. researchgate.netHigh efficiency, broad substrate scope, mild reaction conditions. rsc.org
Photoredox/Nickel Dual Catalysis Combines a photocatalyst to generate radicals with a nickel catalyst for cross-coupling. organic-chemistry.orgVery mild conditions (room temperature), excellent functional group tolerance. nih.gov
Metal-Free Catalysis Employs organocatalysts or solid acids to promote the reaction. beilstein-journals.orgAvoids metal contamination, often uses more environmentally benign catalysts.
Heterogeneous Catalysis The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).Ease of separation and catalyst recycling. rsc.org

Advanced Environmental Remediation Strategies for Organosulfur Compounds

The widespread use of organosulfur compounds, including alkyl thioethers, in industrial processes and consumer products necessitates the development of effective environmental remediation strategies. While many of these compounds are essential for modern life, their release into the environment can pose a significant threat.

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. epa.gov Research has shown that certain bacteria, such as Rhodococcus and Thiobacillus species, are capable of degrading alkyl ethers and sulfides. nih.govnih.gov Future research will focus on identifying and engineering more robust and efficient microbial strains for the remediation of a wider range of organosulfur compounds. This may involve genetic engineering to enhance the metabolic capabilities of these organisms.

Adsorption-based methods, using materials like metal-organic frameworks (MOFs) and graphene oxide composites, are also being explored for the removal of organosulfur compounds from water and soil. nih.gov These materials possess high surface areas and can be tailored to selectively bind to specific pollutants. The development of more efficient and cost-effective adsorbent materials is a key area of ongoing research.

Oxidative desulfurization (ODS) presents another viable strategy, where organosulfur compounds are oxidized to their corresponding sulfoxides and sulfones. mdpi.com These oxidized products are generally more polar and can be more easily separated from non-polar matrices like fuels. Research in this area is focused on developing highly selective and reusable catalysts for the oxidation process. rsc.org

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of research on alkyl thioethers lies at the intersection of multiple scientific disciplines. The unique properties of the thioether linkage make it a valuable component in a wide range of applications, from drug design to the creation of novel materials.

In the realm of chemical biology, researchers are exploring the use of thioether-containing molecules as probes to study biological processes. The ability to selectively introduce thioether groups into biomolecules allows for the development of new tools for imaging, sensing, and drug delivery.

In materials science, alkyl thioethers are being incorporated into polymers and other materials to impart specific properties. For example, the presence of sulfur can enhance the refractive index of a polymer or provide a site for further functionalization. The self-assembly of thioether-containing molecules on metal surfaces is also being investigated for the development of new sensors and electronic devices.

The synthesis of metal sulfide (B99878) nanocrystals, which have important applications in electronics and optics, often involves the use of organosulfur precursors. acsgcipr.org A deeper understanding of the role of these precursors in the nucleation and growth of nanocrystals is crucial for controlling their size, shape, and properties. acs.org

Q & A

Q. What are the established synthetic routes for Methyl n-octyl sulfide, and how can purity be optimized?

this compound (C₉H₂₀S) is typically synthesized via nucleophilic substitution between sodium methanethiolate and 1-bromooctane under anhydrous conditions. Key steps include:

  • Maintaining inert atmospheres (N₂/Ar) to prevent oxidation of the thiolate intermediate.
  • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
  • Purification via fractional distillation or column chromatography to isolate the product (boiling point ~220–225°C). Purity can be verified using gas chromatography (GC) with flame ionization detection, ensuring ≤1% residual solvent or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : The methyl group (S-CH₃) resonates at δ ~2.1 ppm, while the octyl chain protons appear as a multiplet (δ 1.2–1.6 ppm).
  • ¹³C NMR : The sulfur-bound methyl carbon is observed at ~15 ppm, with octyl carbons between 22–32 ppm.
  • IR Spectroscopy : C-S stretching vibrations occur at 600–700 cm⁻¹.
  • Mass Spectrometry (EI-MS) : The molecular ion peak (m/z 160.32) and fragmentation patterns (e.g., loss of CH₃S•, m/z 113) confirm structural identity .

Q. How does the linear alkyl chain influence the compound’s physical properties?

The n-octyl chain imparts hydrophobicity (logP ~5.2) and low water solubility (~0.01 mg/mL at 25°C). The linear structure enhances thermal stability (decomposition >250°C) compared to branched analogs due to efficient van der Waals interactions .

Advanced Research Questions

Q. What mechanistic insights explain the cleavage of this compound under strong reducing conditions?

Lithium naphthalenide in THF cleaves the C-S bond via single-electron transfer, generating a methylthiolate ion and an octyl radical. This reactivity is influenced by:

  • Electron Affinity : Electron-deficient sulfides cleave faster. This compound’s low electron density slows cleavage compared to aryl sulfides.
  • Temperature : Reactions at -70°C minimize side reactions (e.g., THF ring-opening) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) optimize transition states for reactions like oxidation to sulfoxides. Key parameters:

  • HOMO-LUMO Gaps : Predict nucleophilic/electrophilic sites.
  • Solvent Effects : COSMO-RS models simulate solvent interactions. Validation against experimental data (e.g., reaction yields) ensures model accuracy .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from impurities or measurement techniques. Mitigation strategies include:

  • Standardized Protocols : Use USP-grade solvents and controlled temperatures.
  • Cross-Validation : Compare gravimetric, UV/Vis, and GC methods.
  • Reproducibility Checks : Independent replication across labs .

Q. How can this compound be analyzed in multicomponent mixtures using chromatography?

GC-MS with Derivatization :

  • Derivatize with iodomethane to enhance volatility.
  • Use a nonpolar column (e.g., DB-5) and temperature programming (50°C to 280°C). HPLC-UV : A C18 column with acetonitrile/water (70:30) mobile phase resolves sulfide peaks. Limit of detection: ~0.1 µg/mL .

Q. What in vitro models assess the biological interactions of this compound?

  • Cytotoxicity Assays : Use HepG2 cells and MTT assays to evaluate IC₅₀ values.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • Protein Binding : Equilibrium dialysis with human serum albumin quantifies unbound fractions .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) to minimize variability.
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for experimental detail (e.g., Beilstein J. Org. Chem. standards) .
  • Statistical Analysis : Use ANOVA for comparing multiple experimental groups, with p < 0.05 indicating significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.